

Application of methyl isobutyrate in flavor and fragrance research.

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Compound of Interest

Compound Name: 2-Methylpropanoate

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Application of Methyl Isobutyrate in Flavor and Fragrance Research

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isobutyrate is a volatile ester recognized for its characteristic fruity, sweet, and ethereal aroma, with nuances of apple and pineapple.^{[1][2][3]} This ester is a key component in the flavor and fragrance industry, contributing significantly to the sensory profile of a wide array of consumer products, including foods, beverages, perfumes, and cosmetics.^{[4][5]} Its natural occurrence in various fruits, such as apples, strawberries, and pineapples, underscores its importance in creating authentic and appealing fruit-flavored formulations.^{[1][2]} This document provides detailed application notes on the use of methyl isobutyrate, experimental protocols for its analysis, and visualizations of relevant workflows and pathways to support researchers and professionals in the fields of flavor and fragrance science and drug development.

Organoleptic Profile and Applications

Methyl isobutyrate is characterized by a pleasant, diffusive, and fruity aroma. Its organoleptic properties make it a versatile ingredient in both flavor and fragrance compositions.

Odor Profile: Fruity, ethereal, sweet, with notes of apple and pineapple.^{[1][2][3]}

Taste Profile: Sweet, ethereal, and fruity.[3]

Natural Occurrence: Methyl isobutyrate is a natural volatile component of many fruits, including:

- Apple and apple juice[1][2]
- Strawberry and strawberry juice[1][2][3]
- Pineapple[1][2][6]
- Banana[2]
- Blueberry[2]
- Grape[2]
- Melon[2]
- Papaya[2]

Applications in the Flavor Industry

In the food and beverage sector, methyl isobutyrate is utilized as a flavoring agent to impart or enhance fruity notes.[4] It is commonly incorporated into confectionery, baked goods, dairy products, and both alcoholic and non-alcoholic beverages.[3]

Applications in the Fragrance Industry

Within the fragrance industry, methyl isobutyrate adds a fresh and sweet fruitiness to perfumes, personal care products (such as soaps and lotions), and home care products.[4] It is often used to create apple, pear, and apricot notes in fragrance compositions.[5]

Quantitative Data

The following tables summarize key quantitative data for methyl isobutyrate, providing a reference for its physical properties, sensory thresholds, and typical usage levels.

Table 1: Physicochemical Properties of Methyl Isobutyrate

Property	Value	Reference
Molecular Formula	C ₅ H ₁₀ O ₂	[7]
Molecular Weight	102.13 g/mol	[7]
Appearance	Colorless liquid	[8]
Boiling Point	91-93 °C at 760 mmHg	[3]
Flash Point	3.33 °C (38.00 °F) TCC	[3]
Specific Gravity	0.889 - 0.893 @ 20°C	[3]
Refractive Index	1.382 - 1.385 @ 20°C	[3]
Water Solubility	9268 mg/L @ 25 °C (estimated)	[3]

Table 2: Sensory Threshold and Usage Levels of Methyl Isobutyrate

Parameter	Value	Application Area	Reference
Odor Threshold (in air)	0.0019 ppm	-	[1]
Taste Description	35.00 ppm	In solution	[3][9]
Typical Use Level	48.0 ppm (average) - 200.0 ppm (max)	Baked Goods	[3]
Typical Use Level	up to 22.0 ppm	Non-alcoholic Beverages	[3]
Recommended Usage Level	up to 1.0%	Fragrance Concentrate	[3][4]

Experimental Protocols

This section provides detailed methodologies for the sensory and instrumental analysis of methyl isobutyrate.

Sensory Evaluation Protocol: Quantitative Descriptive Analysis (QDA)

This protocol is designed for the sensory evaluation of a beverage containing methyl isobutyrate to characterize its fruity aroma profile.

Objective: To identify and quantify the key aroma attributes of a beverage flavored with methyl isobutyrate.

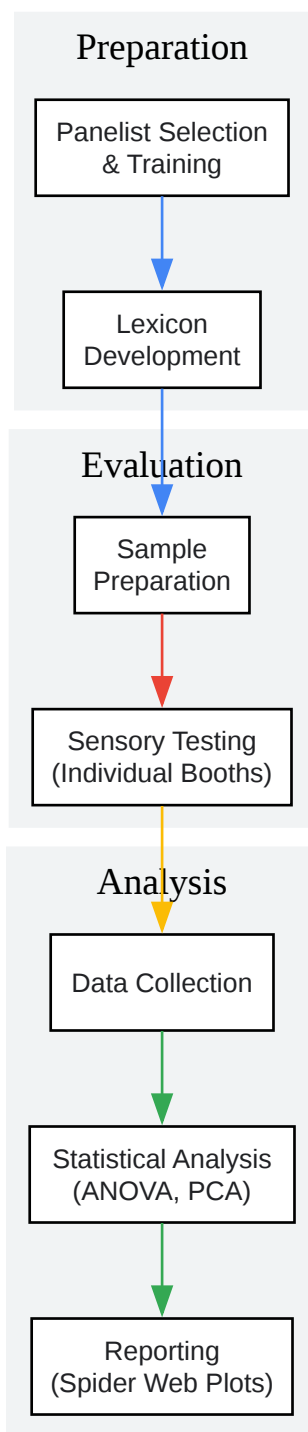
Materials:

- Test beverage containing methyl isobutyrate.
- Control beverage (without methyl isobutyrate).
- Reference standards for aroma attributes (e.g., fresh apple, pineapple juice, ethyl acetate for "ethereal" note).
- ISO standard wine tasting glasses, coded with 3-digit random numbers.
- Water and unsalted crackers for palate cleansing.
- Sensory evaluation booths with controlled lighting and ventilation.

Procedure:

- Panelist Selection and Training:
 - Select 8-12 panelists based on their sensory acuity, descriptive ability, and availability.
 - Conduct a series of training sessions (10-15 hours) to familiarize panelists with the QDA methodology and to develop a consensus lexicon for the aroma attributes of the test beverage. Use reference standards to anchor the descriptors.
- Lexicon Development:
 - In a group session, panelists are presented with the test and control beverages, along with various fruity reference standards.

- Through discussion facilitated by a panel leader, a list of descriptive terms for the aroma is generated, refined, and finalized. The lexicon should include terms like "apple," "pineapple," "fruity," "sweet," "ethereal," and "chemical."
- Sample Evaluation:
 - Pour 30 mL of each beverage (at room temperature) into coded glasses.
 - Present the samples to the panelists in a randomized and balanced order.
 - Panelists individually evaluate the aroma of each sample and rate the intensity of each attribute from the developed lexicon on a 15-cm line scale, anchored from "not perceptible" to "very strong."
 - Panelists cleanse their palate with water and crackers between samples.
- Data Analysis:
 - Convert the line scale ratings to numerical data.
 - Perform statistical analysis (e.g., ANOVA, PCA) to determine significant differences in aroma attributes between samples and to visualize the sensory space.
 - Results can be presented using spider web diagrams for easy comparison of the aroma profiles.



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Caption: Workflow for Quantitative Descriptive Analysis.

Instrumental Analysis Protocol: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol outlines a method for the quantitative analysis of methyl isobutyrate in a fruit juice matrix.

Objective: To determine the concentration of methyl isobutyrate in a fruit juice sample.

Materials:

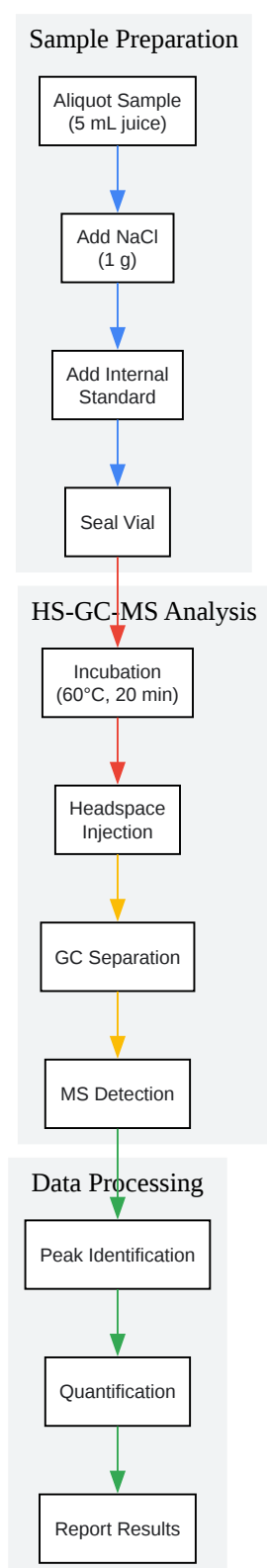
- Fruit juice sample.
- Methyl isobutyrate standard.
- Internal standard (e.g., 3-nonanone).
- Sodium chloride.
- 20 mL headspace vials with PTFE-lined septa.
- Gas chromatograph coupled to a mass spectrometer (GC-MS) with a headspace autosampler.

Procedure:

- Sample and Standard Preparation:
 - Prepare a stock solution of methyl isobutyrate in ethanol. Create a series of calibration standards by spiking control juice with known concentrations of the stock solution.
 - Prepare an internal standard stock solution (e.g., 3-nonanone in ethanol).
 - For each sample and standard, place 5 mL of the juice into a 20 mL headspace vial.
 - Add 1 g of NaCl to each vial to increase the volatility of the analytes.
 - Add a fixed amount of the internal standard to each vial.

- Immediately seal the vials.
- HS-GC-MS Analysis:
 - Headspace Autosampler Parameters:
 - Incubation Temperature: 60°C
 - Incubation Time: 20 min
 - Injection Volume: 1 mL
 - GC Parameters:
 - Injector Temperature: 250°C
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min
 - Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
 - Oven Program: 40°C for 5 min, ramp at 5°C/min to 220°C, hold for 5 min.
 - MS Parameters:
 - Ion Source Temperature: 230°C
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Mass Range: m/z 35-350
 - Acquisition Mode: Full Scan and/or Selected Ion Monitoring (SIM) for higher sensitivity.
Key ions for methyl isobutyrate: 43, 71, 59, 102.
- Data Analysis:
 - Identify the methyl isobutyrate peak in the chromatogram based on its retention time and mass spectrum.

- Quantify the concentration of methyl isobutyrate in the samples by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard in the calibration standards.



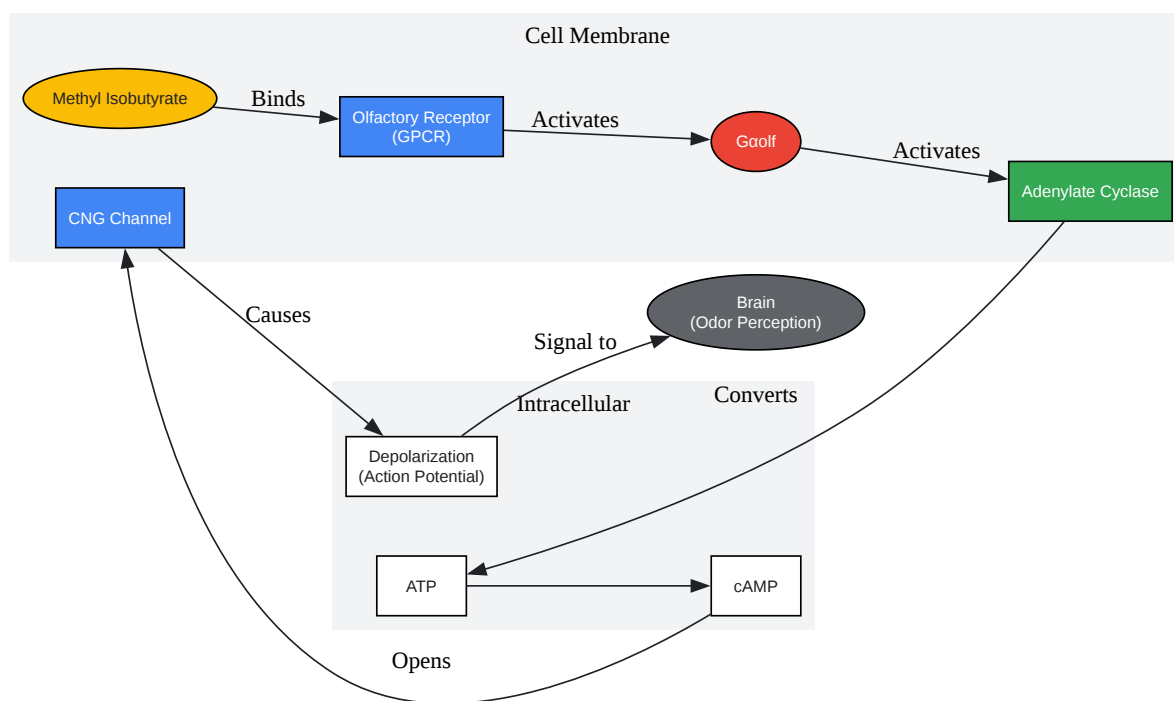
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Caption: Workflow for HS-GC-MS analysis of methyl isobutyrate.

Olfactory Signaling Pathway

The perception of fruity esters like methyl isobutyrate begins with the interaction of the volatile molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While specific receptors for methyl isobutyrate have not been definitively identified, the general pathway for ester perception is well-understood.

Upon binding of an odorant molecule to its specific G-protein coupled receptor (GPCR), a conformational change in the receptor activates the associated G-protein (G α olf). This, in turn, activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the specific aroma.



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Caption: General olfactory signaling pathway for ester perception.

Conclusion

Methyl isobutyrate is a valuable and widely used ingredient in the flavor and fragrance industry. Its characteristic fruity and sweet aroma makes it an essential component for creating a variety of fruit-flavored products. The protocols and data presented in this document provide a comprehensive resource for researchers and professionals working with this versatile ester. Further research to identify the specific olfactory receptors that bind to methyl isobutyrate will provide a more detailed understanding of its sensory perception.

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